N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the hydrazine derivative, followed by the introduction of the sulfonamide group. The final step involves the formation of the imine linkage through a condensation reaction between the hydrazine derivative and the aldehyde.
Preparation of Hydrazine Derivative: This step involves the reaction of hydrazine with an appropriate carbonyl compound under acidic or basic conditions to form the hydrazine derivative.
Introduction of Sulfonamide Group: The hydrazine derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Formation of Imine Linkage: The final step involves the condensation of the hydrazine derivative with an aldehyde to form the imine linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction may produce alcohols or amines
Scientific Research Applications
N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis, known for its keto-enol tautomerism and reactivity in nucleophilic substitution reactions.
Acetylacetone: Another versatile compound used in organic synthesis, particularly in the formation of metal chelates and as a building block for more complex molecules.
Uniqueness
N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Unlike simpler compounds such as ethyl acetoacetate and acetylacetone, this compound’s structure allows for more complex interactions and a broader range of applications in various fields.
Properties
Molecular Formula |
C27H31N3O5S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H31N3O5S/c1-4-17-35-25-16-15-22(18-26(25)34-5-2)19-28-29-27(31)20-30(24-14-10-9-11-21(24)3)36(32,33)23-12-7-6-8-13-23/h6-16,18-19H,4-5,17,20H2,1-3H3,(H,29,31)/b28-19+ |
InChI Key |
XSMQMTZGMJYHIO-TURZUDJPSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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